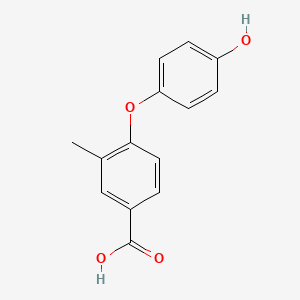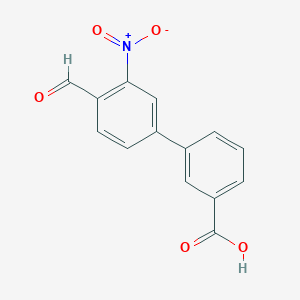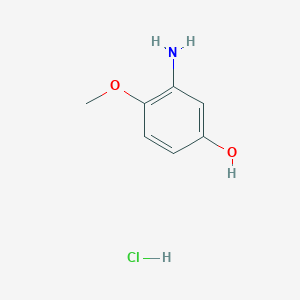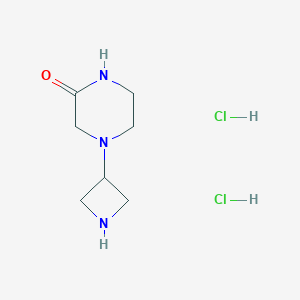
N-hydroxyquinoline-2-carbonimidoyl chloride
説明
“N-hydroxyquinoline-2-carbonimidoyl chloride” is a chemical compound with the molecular formula C10H7ClN2O and a molecular weight of 206.63 g/mol .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “N-hydroxyquinoline-2-carbonimidoyl chloride”, has been a topic of interest in the field of medicinal chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold .Molecular Structure Analysis
The molecular structure of “N-hydroxyquinoline-2-carbonimidoyl chloride” consists of a quinoline core, which is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
While specific chemical reactions involving “N-hydroxyquinoline-2-carbonimidoyl chloride” are not detailed in the search results, quinoline derivatives are known to undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-hydroxyquinoline-2-carbonimidoyl chloride” include its molecular formula (C10H7ClN2O), molecular weight (206.63 g/mol), and its structure .科学的研究の応用
Antimicrobial and Antifungal Applications
N-hydroxyquinoline derivatives, including clioquinol and other related compounds, have been extensively studied for their antimicrobial and antifungal properties. These derivatives show activity against a range of microbial and fungal pathogens, making them valuable in the development of new antifungal and antimicrobial agents (Pippi et al., 2017).
Use in Metal Chelation and Alzheimer's Disease Research
8-Hydroxyquinoline derivatives have been shown to complex with metal ions like copper(II) and zinc(II). These properties have made them subjects of interest in Alzheimer's disease research, where metal chelation is considered a potential therapeutic approach. Studies have explored the structural characterization of these metal complexes and their biological implications (Di Vaira et al., 2004).
Catalysis and Synthesis Applications
N-hydroxyquinoline derivatives are used as ligands in catalytic processes, such as the copper-catalyzed hydroxylation of aryl halides. This application is significant in the field of organic synthesis, offering efficient and selective methods for producing key organic compounds (Yang et al., 2011).
Applications in Anticancer Research
Certain hydroxyquinoline derivatives have been investigated for their anticancer properties. These compounds, particularly when coordinated with metals like ruthenium, have shown promising cytotoxic activity against cancer cell lines. This research is pivotal in the development of new anticancer drugs (Havrylyuk et al., 2018).
Photophysical Properties and Luminescence Applications
The photophysical properties of hydroxyquinoline derivatives, especially their luminescence characteristics, have been studied for potential applications in materials science. For example, neodymium complexes with hydroxyquinolines exhibit near-infrared luminescence, which could be useful in various technological applications (Shavaleev et al., 2008).
Solvent Extraction and Separation Processes
Hydroxyquinoline derivatives have been employed in solvent extraction processes, particularly in the separation of rare earth elements. This application is important in the field of hydrometallurgy and resource recovery (Wu et al., 2007).
将来の方向性
Quinoline derivatives, such as “N-hydroxyquinoline-2-carbonimidoyl chloride”, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in drug discovery and are explored for broad-ranging biological effects . Future research will likely continue to explore the synthesis and functionalization of quinoline derivatives for biological and pharmaceutical activities .
特性
IUPAC Name |
(2Z)-N-hydroxyquinoline-2-carboximidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10(13-14)9-6-5-7-3-1-2-4-8(7)12-9/h1-6,14H/b13-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRZTNDBXSLHCB-RAXLEYEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C(=N/O)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxyquinoline-2-carbonimidoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid](/img/structure/B1449704.png)
![1-[(3-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B1449705.png)

![1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride](/img/structure/B1449709.png)





![(R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1449719.png)

![3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride](/img/structure/B1449722.png)
![2-[(3-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1449725.png)
![3-(2-aminoethyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one hydrochloride](/img/structure/B1449726.png)